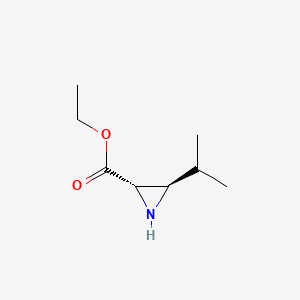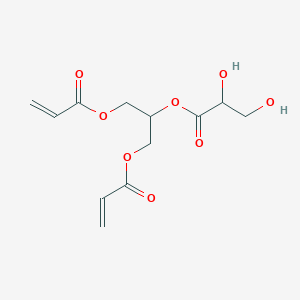
Propylene glycol glycerolate diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylene glycol glycerolate diacrylate is a multifunctional monomer commonly used in the production of polymers. It is known for its ability to form cross-linked networks, which enhance the mechanical properties of the resulting materials. This compound is particularly valued in industries such as pharmaceuticals, coatings, and adhesives due to its versatility and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propylene glycol glycerolate diacrylate is typically synthesized through the esterification of propylene glycol with acrylic acid in the presence of a catalyst. The reaction involves heating the mixture to a specific temperature range, usually between 70-115°C, and maintaining these conditions for several hours to ensure complete esterification . The process may also involve the use of polymerization inhibitors to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain consistent reaction conditions and improve yield. The mixture is typically washed with soda water and sodium chloride solutions to remove impurities, followed by separation and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Propylene glycol glycerolate diacrylate primarily undergoes addition reactions, particularly in the formation of polymer networks. It can react with various amines and other compounds to form cross-linked structures .
Common Reagents and Conditions: Common reagents used in reactions with this compound include tri-functional amines and other cross-linking agents. These reactions are often carried out in solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the formation of homogeneous polymer networks .
Major Products: The major products formed from reactions involving this compound are typically cross-linked polymers with enhanced mechanical properties. These polymers are used in various applications, including coatings, adhesives, and biomedical devices .
Applications De Recherche Scientifique
Propylene glycol glycerolate diacrylate has a wide range of scientific research applications. It is used as a cross-linking agent in the synthesis of polymer networks, which are essential in the development of advanced materials for coatings, adhesives, and biomedical devices . Additionally, it serves as a support material in solid-phase peptide synthesis, where its unique properties facilitate the efficient synthesis of complex peptides .
Mécanisme D'action
The mechanism of action of propylene glycol glycerolate diacrylate involves its ability to form cross-linked networks through addition reactions. The compound’s molecular structure, which includes multiple reactive acrylate groups, allows it to interact with various cross-linking agents and form stable polymer networks. These networks enhance the mechanical properties of the resulting materials, making them suitable for a wide range of applications .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Ethylene glycol diacrylate
- Polypropylene glycol diacrylate
- Ethylene glycol dimethacrylate
- Polypropylene glycol dimethacrylate
Uniqueness: Compared to similar compounds, propylene glycol glycerolate diacrylate offers unique advantages in terms of its reactivity and the mechanical properties of the resulting polymers. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring enhanced durability and stability .
Propriétés
Formule moléculaire |
C12H16O8 |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
1,3-di(prop-2-enoyloxy)propan-2-yl 2,3-dihydroxypropanoate |
InChI |
InChI=1S/C12H16O8/c1-3-10(15)18-6-8(7-19-11(16)4-2)20-12(17)9(14)5-13/h3-4,8-9,13-14H,1-2,5-7H2 |
Clé InChI |
QGKBQQSEWHTVGV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCC(COC(=O)C=C)OC(=O)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


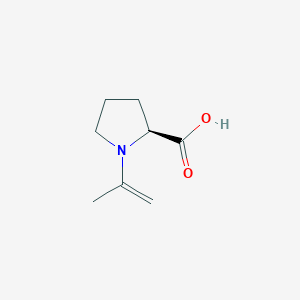
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
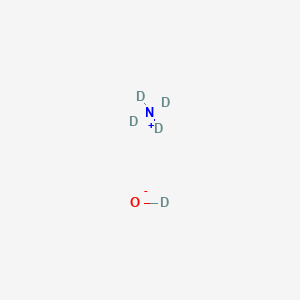
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)

![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
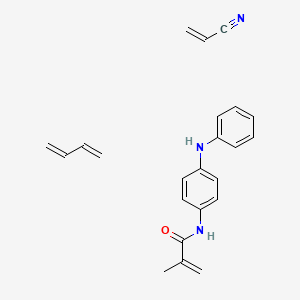
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
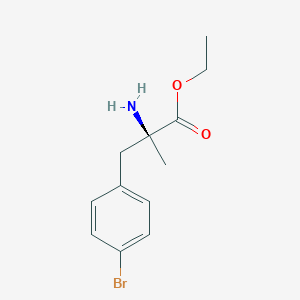
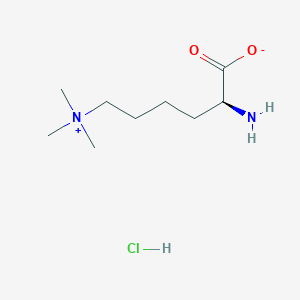
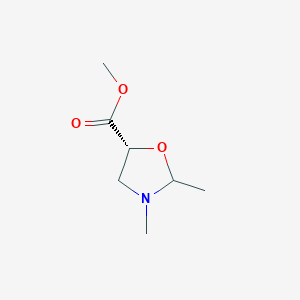
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
